molecular formula C13H21N5 B11735869 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine CAS No. 1856081-36-1

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11735869
CAS No.: 1856081-36-1
M. Wt: 247.34 g/mol
InChI Key: RCTFRZCWKXOQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups, making it a unique structure within the pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-methyl-1H-pyrazole with ethyl bromide to introduce the ethyl group. This is followed by the formation of the second pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of halogenated pyrazoles.

Scientific Research Applications

Research has indicated that compounds containing pyrazole moieties exhibit significant biological activities, including:

1. Anticancer Activity
Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, the incorporation of pyrazole in drug design has led to the development of compounds that target specific cancer pathways. A study reported the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) which showed cytotoxic effects on colorectal carcinoma cells .

2. Antimicrobial Effects
Pyrazole derivatives have also been explored for their antimicrobial properties. The ability to modify the pyrazole structure allows for the enhancement of its activity against various pathogens.

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer and infections. This mechanism is crucial for developing therapeutic agents that can selectively target diseased cells while sparing healthy ones.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Research
In a study focusing on pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of modified pyrazole compounds against a range of bacterial strains. The findings revealed promising activity, indicating that these compounds could serve as lead structures for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1156891-36-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Recent studies have indicated potential applications in cancer therapy and inflammation management.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Cytotoxicity Data :
    • MCF7 Cell Line : IC50 = 3.79 µM
    • A549 Cell Line : IC50 = 26 µM
    • HepG2 Cell Line : IC50 = 17.82 µM
    Cell LineIC50 (µM)Reference
    MCF73.79
    A54926
    HepG217.82
  • Case Studies :
    • In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against HepG2 cells, indicating a promising avenue for further research into its anticancer properties .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are critical for treating conditions characterized by chronic inflammation.

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings :
    • A study demonstrated that pyrazole derivatives can reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

ModificationEffect on Activity
Ethyl group at N1Increased lipophilicity
Methyl group at C5Enhanced binding affinity

Properties

CAS No.

1856081-36-1

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4/h8-9,14H,5-7H2,1-4H3

InChI Key

RCTFRZCWKXOQIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.